1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin
Overview
Description
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin isomerThese compounds are known for their environmental persistence and potential toxic effects on living organisms .
Preparation Methods
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzo-p-dioxin under controlled conditions. Industrial production often involves the use of high-resolution gas chromatography and high-resolution mass spectrometry to ensure the purity and quality of the compound .
Chemical Reactions Analysis
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, often resulting in the removal of chlorine atoms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin has several scientific research applications:
Chemistry: It is used as a reference compound in studies related to environmental pollution and the behavior of persistent organic pollutants.
Biology: Research on its toxicological effects helps in understanding the impact of dioxins on living organisms.
Medicine: Studies on its mechanism of action contribute to the development of therapeutic strategies to mitigate its toxic effects.
Mechanism of Action
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin exerts its effects by activating the aryl hydrocarbon receptor (AhR). This activation leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. The compound’s toxic effects are mediated through these biochemical pathways, which are involved in cell-cycle regulation and the development and maturation of various tissues .
Comparison with Similar Compounds
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as:
- 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin
- 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin
- 2,3,7,8-Tetrachlorodibenzo-P-dioxin
What sets this compound apart is its specific chlorine substitution pattern, which influences its chemical behavior and toxicological properties .
Properties
IUPAC Name |
1,2,3,6,8,9-hexachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5(15)10-12(8(3)17)20-11-6(19-10)2-4(14)7(16)9(11)18/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRQZUFXVFRKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074066 | |
Record name | 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58200-69-4 | |
Record name | 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,8,9-HEXACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LU158Z647 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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